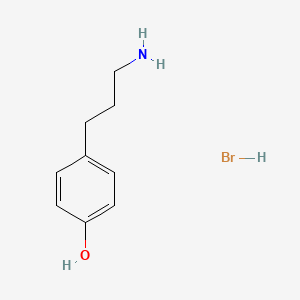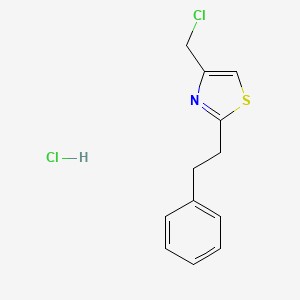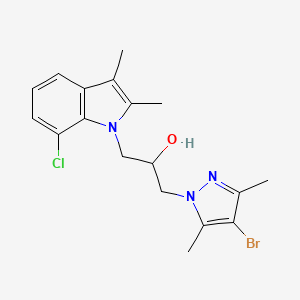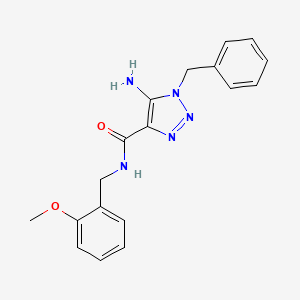![molecular formula C24H27N3O3 B2944186 3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 958561-78-9](/img/structure/B2944186.png)
3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Agents
- Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a study by Desai, Shihora, and Moradia (2007) involved synthesizing new quinazolines and screening them for antibacterial and antifungal activities against various microorganisms, demonstrating the versatility of quinazoline structures in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Photophysical Properties
- Research on benzo[de]isoquinoline-1,3-dione derivatives, including studies on their synthesis, characterization, and absorption properties, highlights their potential as fluorescent dyes with applications in materials science. Bojinov and Panova (2007) synthesized novel fluorophores with enhanced photostability, indicating the utility of quinazoline derivatives in developing photostable materials for various applications (Bojinov & Panova, 2007).
Chemical Structure Analysis
- The crystal structure of quinazoline derivatives has been studied to understand their molecular configuration and potential applications better. For example, Candan et al. (2001) detailed the crystal structure of a quinazoline derivative, providing insights into its molecular geometry, which is critical for designing compounds with specific chemical properties (Candan et al., 2001).
Antifungal Evaluation and Theoretical Studies
- The antifungal potential of quinazoline derivatives, along with their theoretical studies, such as DFT approaches, highlight their application in medicinal chemistry. Chaudhary et al. (2022) synthesized a series of quinazolin-4(3H)-ones and evaluated their antifungal potential, alongside DFT studies to explore their molecular stability and reactivity descriptors (Chaudhary et al., 2022).
Cyclization Reactions
- Cyclization reactions involving quinazoline derivatives have been explored for synthesizing various heterocyclic compounds. Shikhaliev et al. (2008) reported on the cyclization of cyanamides with quinazoline derivatives to create new heterocyclic structures, demonstrating the chemical versatility and reactivity of quinazoline compounds (Shikhaliev et al., 2008).
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-18-8-10-19(11-9-18)27-23(29)20-6-4-5-7-21(20)26(24(27)30)16-22(28)25-14-12-17(2)13-15-25/h4-11,17H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLAHQCNHRUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)
![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)




